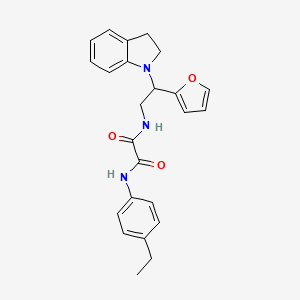

![molecular formula C16H10Cl3F3N2O2 B2406765 (Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide CAS No. 306319-11-9](/img/structure/B2406765.png)

(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

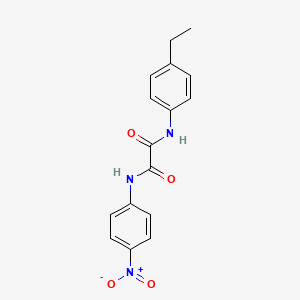

The compound contains a trifluoroacetimidamide group, a phenyl group, and a benzo[d][1,3]dioxol-2-yl group. Trifluoroacetimidamide is a functional group that contains nitrogen and is known for its role in various chemical reactions. The phenyl group is a common aromatic ring in organic chemistry, and the benzo[d][1,3]dioxol-2-yl group is a type of aromatic ether that is often found in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the trifluoroacetimidamide group, possibly through the reaction of a suitable amine with trifluoroacetic anhydride. The benzo[d][1,3]dioxol-2-yl group could potentially be formed through a condensation reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoroacetimidamide and benzo[d][1,3]dioxol-2-yl groups. The trifluoroacetimidamide group could potentially undergo various reactions involving the nitrogen atom, while the benzo[d][1,3]dioxol-2-yl group could participate in reactions involving the ether linkage .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

- The compound and its derivatives are involved in unusual Z-stereoselective synthesis processes. For instance, a study demonstrates the CuCl/bpy-promoted stereoselective synthesis of trichloroacetic acid phenyl ester, highlighting the unusual formation of less stable Z-isomers and reductive de-chlorination side products. This research provides insights into Hirshfeld surface analysis and Density Functional Theory (DFT) studies, which revealed the stereochemistry and molecular interactions of the synthesized compounds (R. K. Tittal et al., 2019).

Catalysis and Material Science

- Another application is in the field of catalysis, where related triflate compounds have been used to catalyze secondary benzylation reactions. A study discusses the efficacy of metal triflates in catalyzing secondary benzylation of various nucleophiles, providing a high degree of reaction specificity and efficiency (Masahiro Noji et al., 2003).

Polymer and Oligosaccharide Synthesis

- The compound's derivatives have also found use in polymer and oligosaccharide synthesis. For instance, one study illustrates the one-pot synthesis of oligosaccharides by combining reductive openings of benzylidene acetals and glycosylations, showcasing the compound's utility in complex organic synthesis processes (Yusuf Vohra et al., 2008).

Photoluminescence and Material Chemistry

- Research into photoluminescent materials has also involved related compounds, with studies investigating metal-organic polymers constructed from trimetallic clusters and mixed carboxylates. These materials exhibit strong photoluminescence, which is significant for applications in sensing, imaging, and electronic devices (Wei Chen et al., 2003).

Drug Discovery and Medicinal Chemistry

- In the realm of drug discovery, derivatives of the compound have been synthesized and evaluated for their anti-tubercular activity, demonstrating the potential of these chemical entities in developing new therapeutic agents (Urja D. Nimbalkar et al., 2018).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-phenyl-N'-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3F3N2O2/c17-15(18,19)16(25-11-8-4-5-9-12(11)26-16)24-13(14(20,21)22)23-10-6-2-1-3-7-10/h1-9H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAIDNFDXHXWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2(OC3=CC=CC=C3O2)C(Cl)(Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N\C2(OC3=CC=CC=C3O2)C(Cl)(Cl)Cl)/C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)

![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)

![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)

![6-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2406691.png)

![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)